4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

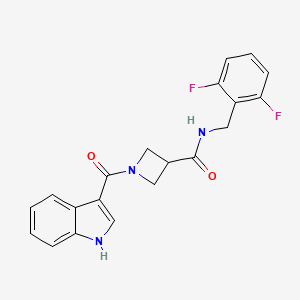

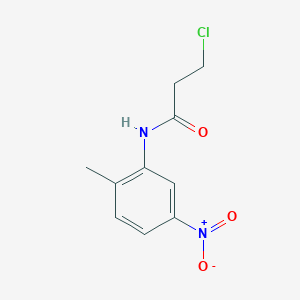

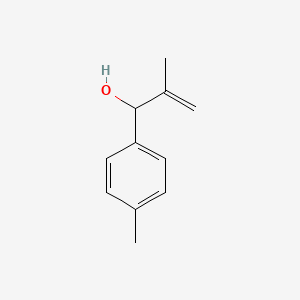

“4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H14ClFN2O3 . It has a molecular weight of 276.69 .

Synthesis Analysis

The synthesis of compounds related to “this compound” involves complex reactions where piperidine derivatives are key intermediates.Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Halogenated Piperidines as Potential Radiolabeled Probes

Halogenated piperidines, closely related to 4-(3-Fluoro-2-nitrophenoxy)piperidine hydrochloride, have been synthesized and evaluated for their potential as δ receptor ligands. These compounds, including various substituents like fluoroalkyl and nitro groups, exhibit significant affinity and selectivity towards σ-1 and σ-2 receptors. One study highlighted the development of iodinated ligands for in vivo tomographic studies of σ receptors, demonstrating high uptake and retention in the brain and other organs. Such compounds could serve as valuable tools for imaging studies related to neuroscience and pharmacology (Waterhouse et al., 1997).

Synthesis and Ligand Binding Studies

The synthesis and ligand binding of tropane ring analogues of paroxetine, a phenylpiperidine derivative, have been explored. These studies involve modifying structural elements of piperidine derivatives to evaluate their affinity for the serotonin transporter (5-HTT), offering insights into the design of selective serotonin reuptake inhibitors (SSRIs). Such research underscores the utility of piperidine derivatives in developing antidepressant medications (Keverline-Frantz et al., 1998).

Corrosion Inhibition Studies

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the adsorption and inhibition efficiencies of these compounds, suggesting their potential application in protecting metal surfaces from corrosion. This research indicates the applicability of piperidine derivatives in material science, particularly in extending the lifespan of metal components (Kaya et al., 2016).

Antioxidant and Anticancer Applications

Nitroxide radicals, including those derived from piperidine, are recognized for their antioxidant properties. They play a role in scavenging free radicals, contributing to their potential as therapeutic agents in oxidative stress-related conditions and cancer. Research into nitroxides has explored their catalytic action in biological systems, suggesting their application in mitigating the effects of anticancer drugs and as direct anticancer agents themselves (Lewandowski & Gwoździński, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propiedades

IUPAC Name |

4-(3-fluoro-2-nitrophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3.ClH/c12-9-2-1-3-10(11(9)14(15)16)17-8-4-6-13-7-5-8;/h1-3,8,13H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVSKHXUZHLKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2961410.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)

![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)

![4-[4-(4-Fluorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2961423.png)

![Methyl 1-cyanospiro[2.4]heptane-1-carboxylate](/img/structure/B2961424.png)

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)